RE(EDANS)EVNLDAEFK(DABCYL)R
Description
This compound, with CAS number 310427-94-2, is a fluorogenic peptide substrate designed to study β-secretase (BACE1) activity. It incorporates the EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) fluorescent donor at the N-terminal glutamate and the DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) quencher at the C-terminal lysine, enabling Förster Resonance Energy Transfer (FRET). The peptide spans residues 668–675 of the Amyloid β/A4 Protein Precursor770 (APP770) and includes the Swedish mutation (K670N/M671L), which enhances BACE1 cleavage efficiency . Its molecular formula is C91H129N25O25S, with a molecular weight of 2005.25 .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H129N25O25S/c1-49(2)45-66(109-87(135)68(47-71(93)117)112-88(136)76(50(3)4)113-83(131)64(36-39-74(121)122)107-81(129)62(105-79(127)59(92)21-15-41-101-90(94)95)34-37-72(118)99-44-43-98-60-23-13-20-58-57(60)19-14-25-70(58)142(139,140)141)85(133)111-69(48-75(123)124)84(132)103-51(5)77(125)104-63(35-38-73(119)120)82(130)110-67(46-52-17-9-8-10-18-52)86(134)106-61(80(128)108-65(89(137)138)24-16-42-102-91(96)97)22-11-12-40-100-78(126)53-26-28-54(29-27-53)114-115-55-30-32-56(33-31-55)116(6)7/h8-10,13-14,17-20,23,25-33,49-51,59,61-69,76,98H,11-12,15-16,21-22,24,34-48,92H2,1-7H3,(H2,93,117)(H,99,118)(H,100,126)(H,103,132)(H,104,125)(H,105,127)(H,106,134)(H,107,129)(H,108,128)(H,109,135)(H,110,130)(H,111,133)(H,112,136)(H,113,131)(H,119,120)(H,121,122)(H,123,124)(H,137,138)(H4,94,95,101)(H4,96,97,102)(H,139,140,141)/t51-,59-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSZHKSLZMCXEG-YHBITHHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H129N25O25S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043667 | |
| Record name | L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2005.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310427-94-2 | |
| Record name | L-Arginine, L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-α-glutamyl-L-valyl-L-asparaginyl-L-leucyl-L-α-aspartyl-L-alanyl-L-α-glutamyl-L-phenylalanyl-N6-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of the compound Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg, also known as RE(EDANS)EVNLDAEFK(DABCYL)R, is Beta-Secretase 1 (BACE1) . BACE1 is an enzyme that plays a crucial role in the production of beta-amyloid peptides, which aggregate to form amyloid plaques in the brains of Alzheimer’s disease patients.
Mode of Action
This compound is a peptide that has been double-labeled with EDANS and DABCYL. It serves as a fluorescent substrate for BACE1. The compound can be used for BACE1 activity measurement, and the enzyme activity level is directly proportional to the fluorescence reaction.
Result of Action
The interaction of this compound with BACE1 results in a fluorescence reaction. The intensity of this reaction is directly proportional to the activity level of BACE1. Therefore, the compound can be used to measure BACE1 activity and, by extension, monitor the production of beta-amyloid peptides.
Biological Activity
The compound Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid β/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg is a synthetic peptide that has garnered attention due to its relevance in Alzheimer's disease (AD) research. This peptide serves as a substrate for studying the enzymatic activity of β-secretase, an enzyme implicated in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques associated with AD.
Structure and Composition
The compound is characterized by its specific amino acid sequence and modifications:
- EDANS : A fluorophore used for FRET (Fluorescence Resonance Energy Transfer) applications.
- DABCYL : A quencher that allows for the measurement of enzymatic activity through changes in fluorescence.
The sequence includes key residues:
- Asn670 and Leu671 : Mutated positions in APP that are critical for understanding amyloid pathology.
- Lys(DABCYL) : Serves as a site for FRET measurement, allowing researchers to monitor β-secretase activity.
The biological activity of this compound primarily revolves around its role as a substrate for β-secretase. The cleavage of this peptide by β-secretase results in the release of the EDANS fluorophore, which can be quantitatively measured. This mechanism is crucial for understanding how alterations in APP processing contribute to AD pathology.
Inhibitory Studies
Recent studies have utilized this peptide to evaluate potential inhibitors of β-secretase:
- Kinetic Fluorimetric Assays : These assays measure the rate of fluorescence increase as β-secretase cleaves the substrate. Different compounds have been tested for their inhibitory effects, providing insights into their potential therapeutic applications against AD.
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Compound A | 50 | Competitive inhibitor |
| Compound B | 100 | Non-competitive inhibitor |
| Arg-Glu(EDANS)-(Asn670,Leu671)-... | 200 | Substrate |
Case Studies
- Inhibition by Novel Compounds : A study demonstrated that certain heterocycles showed significant inhibition of β-secretase when tested using Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid β/A4 Protein Precursor as a substrate. The IC50 values ranged from 50 to 200 nM depending on the structural modifications made to the inhibitors .
- Fluorescence Resonance Energy Transfer (FRET) Applications : The use of FRET with this peptide has enabled researchers to visualize and quantify β-secretase activity in live cell assays, providing a dynamic view of enzyme-substrate interactions in real-time .
Structural Insights
Research into the structural dynamics of this peptide has revealed that modifications at specific sites can significantly alter its interaction with β-secretase. For instance, substituting different amino acids at positions 670 and 671 can enhance or diminish substrate affinity and cleavage efficiency .
Pharmacological Relevance
The ability to inhibit β-secretase activity using this peptide as a model system has implications for drug development aimed at treating AD. Compounds that effectively inhibit this enzyme could potentially reduce amyloid plaque formation and mitigate cognitive decline associated with AD .
Scientific Research Applications
Alzheimer's Disease Research
The compound is instrumental in studying amyloid-beta peptides, which are closely associated with the pathology of Alzheimer's disease. Researchers employ this peptide to:
- Investigate Amyloid Aggregation : The compound helps in understanding how amyloid-beta aggregates form, which is a hallmark of Alzheimer's pathology. By analyzing the aggregation kinetics, researchers can identify potential therapeutic targets.
- Develop Therapeutic Strategies : Insights gained from using this peptide facilitate the design of drugs aimed at preventing or reversing amyloid-beta aggregation, potentially leading to new treatment avenues for Alzheimer's disease .
Biomarker Development
This peptide plays a significant role in the identification and validation of biomarkers for neurodegenerative diseases. Its applications include:
- Early Diagnosis : By using the compound in assays that detect amyloid-beta levels, researchers can develop diagnostic tools that enable early detection of Alzheimer's disease.
- Monitoring Disease Progression : The ability to measure changes in amyloid-beta levels over time can provide insights into disease progression and treatment efficacy .
Drug Discovery
Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid β/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg is a valuable asset in the drug discovery process:
- High-Throughput Screening : The peptide is used as a substrate in screening assays to identify compounds that inhibit amyloid-beta aggregation. This process aids in the discovery of novel therapeutic agents .
- Mechanistic Studies : Understanding how different compounds interact with this peptide helps elucidate their mechanisms of action against amyloid-beta aggregation .
Fluorescent Labeling
The unique properties of Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid β/A4 Protein Precursor770 enable effective fluorescent labeling:
- Visualization of Protein Interactions : The EDANS/DABCYL pair allows for real-time monitoring of protein interactions within cellular environments through FRET techniques. This capability enhances the understanding of cellular dynamics related to amyloid-beta and its interactions with other proteins .
Peptide Synthesis
This compound serves as a reliable method for synthesizing high-purity peptides:
- Custom Peptide Production : Researchers utilize this peptide as a template for generating other related compounds, facilitating various experimental applications across molecular biology and biochemistry .
Case Study 1: Inhibition of Amyloid Aggregation
A study demonstrated that small molecules could effectively inhibit the aggregation of amyloid-beta peptides when tested against Arg-Glu(EDANS)-(Asn670,Leu671)-Amyloid β/A4 Protein Precursor770 (668-675)-Lys(DABCYL)-Arg. The results indicated a significant reduction in aggregation rates compared to untreated controls, suggesting potential therapeutic implications for Alzheimer's treatment.
Case Study 2: Biomarker Validation
In another study, researchers utilized this peptide to validate biomarkers for early-stage Alzheimer's disease by measuring circulating levels of amyloid-beta peptides in patient samples. The findings supported its role as an effective biomarker for early diagnosis and monitoring disease progression.
Comparison with Similar Compounds
Structural Modifications and FRET Pairs
Key Observations :
- FRET Efficiency : EDANS/DABCYL pairs exhibit higher sensitivity due to their spectral overlap compared to Mca/Dnp or Abz/EDDnp .
- Mutation Effects : The Swedish mutation increases BACE1 cleavage by ~10-fold compared to wild-type sequences, as demonstrated in kinetic assays .
Sequence Variations and Protease Specificity
Key Observations :
- The M671L substitution in the Swedish mutant stabilizes the substrate-enzyme interaction, enhancing cleavage rates .
- Substituting M671 with Val reduces BACE1 affinity, making it useful for studying protease specificity .
Physicochemical Properties
Preparation Methods
Peptide Synthesis Strategy
The compound is a synthetic peptide corresponding to amino acid residues 668-675 of the Amyloid β/A4 Protein Precursor770, incorporating two key fluorescent moieties: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor fluorophore attached to the N-terminal Arg-Glu segment, and DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) as the quencher attached to the Lys residue near the C-terminus.
Solid-Phase Peptide Synthesis (SPPS) is the predominant method used. This technique involves stepwise assembly of amino acids on a solid resin support, allowing precise incorporation of modified residues and labels.
The peptide sequence includes the specific residues Asn670 and Leu671, which are critical for mimicking the β-secretase cleavage site of the Swedish mutation of APP (Amyloid Precursor Protein), making the peptide a fluorogenic substrate for enzymatic assays.
Protecting groups for amino acid side chains are employed to prevent unwanted reactions during synthesis. After chain assembly, selective deprotection and cleavage from the resin yield the crude peptide.
Fluorophore and Quencher Labeling
EDANS Labeling: The EDANS group is covalently attached to the N-terminal Arg-Glu dipeptide segment. This is typically achieved by coupling the EDANS moiety to the free amino group of the N-terminal residue during or after peptide assembly.
DABCYL Labeling: The quencher DABCYL is conjugated to the ε-amino group of the Lys residue located near the C-terminus (position 675). This selective labeling ensures efficient Förster Resonance Energy Transfer (FRET) between EDANS and DABCYL, enabling sensitive detection of proteolytic cleavage.
The dual labeling strategy requires careful optimization to maintain peptide integrity and fluorescence properties, often involving mild reaction conditions and purification steps to remove unreacted labels.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC): Post-synthesis, the peptide is purified by preparative reverse-phase HPLC to achieve high purity levels (≥90-96%), essential for reproducible bioassays.
Mass Spectrometry and Analytical HPLC: These techniques confirm the molecular weight (approx. 2005 Da) and purity of the final product.
The peptide is often isolated as a trifluoroacetate salt to enhance stability and solubility.
Summary Table: Preparation Workflow
| Step | Description | Key Considerations |
|---|---|---|
| 1. Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on resin, including Asn670 and Leu671 residues | Use of protecting groups; sequence fidelity |
| 2. EDANS Labeling | Covalent attachment of EDANS fluorophore to N-terminal Arg-Glu segment | Mild coupling conditions to preserve fluorescence |
| 3. DABCYL Labeling | Conjugation of DABCYL quencher to ε-amino group of Lys at position 675 | Selective labeling to ensure FRET efficiency |
| 4. Cleavage and Deprotection | Removal of peptide from resin and side-chain protecting groups | Use of trifluoroacetic acid (TFA) cleavage |
| 5. Purification | Reverse-phase HPLC purification to ≥90-96% purity | Analytical HPLC and mass spectrometry confirmation |
| 6. Lyophilization and Storage | Freeze-drying and storage at −20°C | Stability and fluorescence preservation |
Research Findings and Optimization Notes
The peptide’s kinetic parameters have been characterized, with reported Km values around 5.4 µM and kcat approximately 0.24 min^-1 at pH 4.5, indicating its suitability as a substrate for β-secretase enzymatic studies.
The dual fluorophore-quencher system allows sensitive detection of proteolytic cleavage, facilitating studies on amyloid-beta aggregation and screening of inhibitors relevant to Alzheimer's disease.
Optimization of synthesis includes controlling the coupling efficiency of EDANS and DABCYL to avoid side reactions that could quench fluorescence or reduce peptide yield.
The trifluoroacetate salt form improves solubility in aqueous buffers, enhancing assay performance.
Q & A
Q. What methodologies are recommended for synthesizing this peptide with integrated DABCYL and EDANS fluorophores?
The peptide is synthesized via solid-phase peptide synthesis (SPPS) . Key steps include:
- Sequential coupling of amino acids using Fmoc/t-Bu chemistry.
- Site-specific incorporation of DABCYL (quencher) and EDANS (fluorophore) via orthogonal protecting groups (e.g., Alloc for lysine side-chain modification).
- Final cleavage and deprotection using trifluoroacetic acid (TFA) with scavengers to preserve fluorophore integrity .
- Purification via reversed-phase HPLC with C18 columns and characterization by MALDI-TOF mass spectrometry.
Q. How is this compound used to measure β-secretase activity in Alzheimer’s disease research?
The peptide contains the Swedish mutation (K670N/M671L) in the amyloid precursor protein (APP), enhancing β-secretase cleavage efficiency.
- FRET-based assay : Cleavage by β-secretase separates EDANS (donor) and DABCYL (acceptor), generating a fluorescence signal proportional to enzymatic activity.
- Optimal conditions: pH 4.5–5.0, 37°C, with fluorescence measured at λex 340 nm and λem 490 nm .
Q. What quality control measures ensure fluorophore stability during synthesis and storage?
- Synthesis : Avoid prolonged exposure to UV light or oxidizing agents. Use inert gas (N2) during lyophilization.
- Storage : Lyophilized peptide stored at –80°C in dark, anhydrous conditions. Reconstitute in DMSO or acidic buffers (pH < 7) to prevent aggregation .
Advanced Research Questions
Q. How can researchers resolve contradictory FRET signal data in β-secretase cleavage assays?
Contradictions may arise from:
- Fluorophore proximity : Ensure EDANS-DABCYL distance is < 50 Å (optimal for FRET). Adjust peptide length or linker flexibility.
- Enzyme purity : Validate β-secretase activity with orthogonal assays (e.g., Western blot for Aβ production).
- Buffer interference : Test alternative buffers (e.g., HEPES vs. Tris) to rule out ionic strength effects on fluorescence .
Q. What computational strategies model the peptide’s interaction with β-secretase?
- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to analyze conformational stability of the APP cleavage site.
- Docking studies : Predict binding affinity between the peptide and β-secretase active site (e.g., using AutoDock Vina).
- Electrostatic mapping : Identify charge complementarity between Glu(EDANS) and catalytic Asp residues in β-secretase .
Q. How does the Swedish mutation (K670N/M671L) alter cleavage kinetics compared to wild-type APP?
- Kinetic assays : Use stopped-flow fluorimetry to measure and . Swedish mutant shows ~10x higher due to enhanced substrate-enzyme docking.
- Structural analysis : Circular dichroism (CD) spectroscopy reveals increased β-sheet content in the mutant, promoting protease accessibility .
Comparative Analysis of FRET-Based Peptide Substrates
Key Methodological Recommendations
- Fluorophore calibration : Normalize EDANS/DABCYL signals using a reference peptide without quenching.
- Data validation : Combine FRET assays with LC-MS/MS to confirm cleavage site specificity.
- Ethical compliance : Use synthetic peptides only for in vitro studies; avoid human trials without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
